2,4-dichlorophenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate
Descripción
This compound is a pyrazole-based derivative characterized by a 1H-pyrazole core substituted with chloro, methyl, and trifluoromethyl groups at positions 5, 1, and 3, respectively. The carboximidoate ester linkage connects the pyrazole ring to a 2,4-dichlorophenyl group and an N-bound 3-(trifluoromethyl)phenyl moiety.
Propiedades
IUPAC Name |
(2,4-dichlorophenyl) 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl3F6N3O/c1-31-16(22)14(15(30-31)19(26,27)28)17(32-13-6-5-10(20)8-12(13)21)29-11-4-2-3-9(7-11)18(23,24)25/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNWIUVCCMFNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=NC2=CC=CC(=C2)C(F)(F)F)OC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl3F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2,4-Dichlorophenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate is a compound of interest due to its potential biological activities, particularly in the fields of pain management and cancer treatment. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including:
- Dichlorophenyl and trifluoromethyl groups : These substituents are known to enhance lipophilicity and biological activity.
- Pyrazole ring : A common scaffold in pharmaceuticals, particularly for its analgesic and anti-inflammatory properties.
Pain Management
Research indicates that compounds similar to 2,4-dichlorophenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate may act as antagonists of P2X3 receptors, which are implicated in pain signaling pathways. Studies have shown that P2X3 receptor antagonists can significantly reduce pain responses in animal models by inhibiting ATP-induced nociceptive signaling .
Anti-Cancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, related compounds have been synthesized and screened for their ability to inhibit kinases associated with glioblastoma. One notable derivative exhibited low micromolar activity against AKT2/PKBβ, a key target in glioma treatment . The inhibition of 3D neurosphere formation in patient-derived glioma stem cells suggests that such compounds could be promising candidates for cancer therapy.
Case Study 1: P2X3 Antagonism
In a study investigating the role of P2X3 receptors in pain pathways, it was found that antagonists could effectively diminish pain sensitivity in rodent models. The mechanism involves the blockade of ATP-induced currents in sensory neurons, highlighting the therapeutic potential of pyrazole derivatives in managing chronic pain conditions .
Case Study 2: Anti-Glioma Activity
A series of pyrazole derivatives were evaluated for their anticancer properties against glioblastoma cell lines. One compound demonstrated significant inhibition of cell growth while maintaining low toxicity towards non-cancerous cells. This suggests a selective action that could minimize side effects in therapeutic applications .
Data Summary
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound shares structural homology with two classes of pyrazole derivatives: Factor Xa inhibitors (e.g., razaxaban) and pyrazole carboxamides (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide). Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Structural Insights
Carboximidoate vs. Carboxyamide Linkages : The ester group in the target compound confers higher lipophilicity compared to the amide bonds in razaxaban and the carboxamide analog. This may reduce aqueous solubility but enhance membrane permeability, a critical factor for agrochemical penetration or CNS-targeting pharmaceuticals .
Halogenation Patterns: The 2,4-dichlorophenyl and dual trifluoromethyl groups in the target compound suggest resistance to oxidative metabolism, a feature leveraged in pesticides (e.g., fipronil analogs). In contrast, razaxaban’s fluorine and aminobenzisoxazole substituents prioritize target selectivity and plasma protein binding .
Heterocyclic Variations : The absence of a pyridylmethyl or imidazolyl group (as seen in ) implies divergent target interactions. Trifluoromethyl groups are often associated with enhanced binding to hydrophobic enzyme pockets, common in fungicides or kinase inhibitors.
Research Findings and Implications
Factor Xa Inhibitors (Razaxaban): Optimization of the P1 (aminobenzisoxazole) and P4 (imidazolyl) moieties in razaxaban improved selectivity (>1,000-fold over trypsin) and oral bioavailability (>50% in preclinical models) . The target compound’s lack of polar P1 groups may preclude Factor Xa activity but could suit non-enzymatic targets.
Pyrazole Carboxamides : The analog from demonstrates how pyridylmethyl substitution can balance lipophilicity and solubility. However, the target compound’s trifluoromethylphenyl group may prioritize durability in harsh environments (e.g., UV exposure in agrochemicals) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
